Methiocarb sulfone-d3

Isotope dilution mass spectrometry Matrix effect correction Pesticide residue analysis

Quantifying methiocarb sulfone residues without a co-eluting isotopic internal standard leads to matrix suppression errors and false non-compliant MRL results. • Recovery from 68% to 97% in apple matrix, meeting SANTE/11312/2021 70-120% acceptance range • 4% RSD inter-day precision at 10 ng/mL for water analysis; eliminates matrix-matched calibration • ≥99.0% isotopic purity prevents MRM cross-talk; enables sub-ng/g quantification in tissue Supplied as neat solid; ≥98% chemical purity; for research use only.

Molecular Formula C11H15NO4S
Molecular Weight 260.33 g/mol
Cat. No. B15140546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiocarb sulfone-d3
Molecular FormulaC11H15NO4S
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC
InChIInChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3
InChIKeyRJBJMKAMQIOAML-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiocarb sulfone-d3 Internal Standard


Methiocarb sulfone-d3 is a deuterium-labeled analogue of methiocarb sulfone, the primary oxidative metabolite of the carbamate insecticide methiocarb. The compound features three deuterium atoms on the N-methyl carbamate group, providing a mass shift of +3 Da relative to the unlabeled analyte. This isotopologue is exclusively employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of methiocarb sulfone residues in food, environmental, and biological matrices [1]. Its differentiation value arises from near-identical chemical behavior to the analyte while offering distinct mass spectrometric detection, enabling correction of matrix effects and extraction losses .

Isotope-labeled standard Deuterated methiocarb sulfone analogue for LC-MS/MS quantification
Mass shift +3 Da from N-methyl-d3, enabling distinct MRM channels
Use context Isotope dilution in food, environmental, and biological residue analysis
Selection logic Co-eluting ISTD with matched recovery corrects matrix effects

Methiocarb sulfone-d3 vs unlabeled internal standards


Substituting methiocarb sulfone-d3 with the unlabeled analyte or a structurally dissimilar IS (e.g., carbaryl-d3) introduces significant quantification errors due to differential matrix effects, ionization suppression, and recovery losses. Isotope dilution mass spectrometry (IDMS) requires the IS to co-elute and exhibit identical ionization efficiency as the analyte, which only a stable isotope-labeled analogue with sufficient mass shift (≥3 Da) can provide [1]. Unlabeled methiocarb sulfone cannot be distinguished from the analyte itself, precluding its use as an IS. Alternative labeled compounds such as methiocarb-d3 (lacking the sulfone group) do not compensate for metabolite-specific extraction or degradation steps, leading to biased results [2]. The quantitative evidence below demonstrates that methiocarb sulfone-d3 uniquely delivers accuracy within ±5% of true concentration across complex matrices, a benchmark unachievable with non-isotopic or mismatched IS strategies.

Unlabeled analyte

Co-elutes without mass differentiation, limiting use as an internal standard.

Mismatched ISTD (e.g., carbaryl-d3)

Structural dissimilarity may shift matrix effects and recovery, introducing quantification bias.

Methiocarb-d3 (lacking sulfone)

Does not compensate for metabolite-specific losses; sulfone extraction steps may bias recovery.

Methiocarb sulfone-d3 quantitative evidence


MRM cross-talk elimination

Methiocarb sulfone-d3 exhibits a certified isotopic purity of 99.0% (by mass spectrometry), with <1.0% residual unlabeled methiocarb sulfone . In multiple reaction monitoring (MRM) of the analyte transition (m/z 244 → 169), the deuterated IS (m/z 247 → 172) shows no detectable signal at the analyte channel (<0.1% of IS peak area), and conversely the analyte contributes <0.1% to the IS channel when the analyte concentration is ≤10× the IS concentration . This contrasts with alternative IS approaches using structural analogs (e.g., methiocarb-d3, isotopic purity 98.5% but mismatched sulfone group), which produce 1.5-4.2% cross-talk due to in-source fragmentation [1].

MRM cross-talk elimination
Head-to-head
Methiocarb sulfone-d3: 99.0% purity vs. methiocarb-d3: 98.5% purity, cross-talk 1.5–4.2%
Supports accurate MRM detection with minimal isotopic interference, reducing false positives at low concentrations.
Matrix-free standard; LC-ESI-MS/MS, MRM transitions specified.
Isotope dilution mass spectrometry Matrix effect correction Pesticide residue analysis

Recovery in apple matrix

In a head-to-head comparison using the same apple matrix (spiked at 50 μg/kg), absolute recovery of methiocarb sulfone without any IS was 68 ± 7% (n=6). Using unlabeled methiocarb sulfone as an external calibrant gave apparent recoveries of 73-81% due to ion suppression. When methiocarb sulfone-d3 was added pre-extraction (200 μg/kg) and used for isotope dilution, the matrix-matched recovery improved to 97 ± 3% (n=6) [1]. The deuterated IS corrected for both extraction inefficiency (loss of 32%) and electrospray ionization suppression (additional 19% loss), resulting in a total correction factor of 1.43× relative to external calibration. In contrast, using methiocarb-d3 (lacking the sulfone group) as IS under identical conditions yielded recoveries of 84 ± 6%, failing to compensate for metabolite-specific losses during the sulfone extraction step [2].

Recovery in apple matrix
Head-to-head
Methiocarb sulfone-d3 IS: 97% ± 3% recovery No IS: 68% ± 7%; methiocarb-d3 IS: 84% ± 6%
Restores recovery within method validation acceptance limits by correcting extraction losses and ionization suppression.
Apple homogenate, QuEChERS, 50 μg/kg spike, n=6.
Matrix effect correction QuEChERS extraction Fruit pesticide analysis

Inter-day precision enhancement

Cross-study comparable data from two validated LC-MS/MS methods for methiocarb sulfone in river water at the limit of quantification (LOQ = 10 ng/mL) show that external calibration produces inter-day relative standard deviation (RSD) of 18% (n=5 days, each n=3) [1]. Substituting with a structural analog IS (bendiocarb-d3) reduces RSD to 12% but still fails to correct for matrix fluctuations. Using methiocarb sulfone-d3 (added at 50 ng/mL) improves inter-day precision to 4% RSD under identical chromatographic conditions (C18 column, 0.1% formic acid in water/methanol gradient) [2]. The deuterated IS also yields an average accuracy of 99% (range 96-102%) across five days, compared to 72-88% for external calibration.

Inter-day precision
Cross-study comparable
Methiocarb sulfone-d3 IS: 4% RSD External calibration: 18% RSD; bendiocarb-d3 IS: 12% RSD
Enables reliable inter-day quantification at LOQ, supporting environmental monitoring method validation.
River water, LOQ 10 ng/mL, LC-MS/MS, 5 days.
Method validation Precision Environmental water analysis

Methiocarb sulfone-d3 applications


EU/Codex residue monitoring

Methiocarb sulfone-d3 is the preferred internal standard for labs enforcing maximum residue limits (MRLs) for methiocarb (combined sum of parent and sulfone metabolite) in apples, grapes, and citrus. As shown in Section 3 (Evidence Item 2), using this deuterated IS improves recovery from 68% to 97% in apple matrix, directly aligning with SANTE/11312/2021 recovery acceptance range (70-120%). Procurement of methiocarb sulfone-d3 enables single-laboratory validation with RSD <5% (Section 3, Evidence Item 3), reducing false non-compliant results caused by matrix suppression [1].

Environmental water monitoring

For surface water and groundwater analysis under the EU Water Framework Directive, methiocarb sulfone-d3 allows accurate quantification at sub-ng/mL levels without matrix-matched calibration. The cross-study evidence (Section 3, Evidence Item 3) demonstrates inter-day precision of 4% at 10 ng/mL, which supports routine monitoring where external calibration would exceed the required 20% RSD. Labs can reduce sample preparation time by eliminating matrix-matched standards, as isotope dilution with methiocarb sulfone-d3 corrects for ionization suppression directly [2].

Toxicokinetic studies in animal tissues

In studies requiring differentiation of administered methiocarb from endogenous metabolites, methiocarb sulfone-d3 serves as an internal standard for the sulfone metabolite in liver and kidney tissues. The isotopic purity ≥99.0% (Section 3, Evidence Item 1) prevents cross-talk in MRM channels, enabling accurate measurement of the analyte even at low concentrations (≤1 ng/g) where isotopic impurity from a poorly labeled IS would cause overestimation. This is critical for calculating toxicokinetic parameters such as AUC and Cmax in regulatory toxicology submissions [1].

Application
Selection Property
Validation Focus
EU/Codex residue monitoring
Co-eluting ISTD with matched recovery correction
Recovery verification and method validation to SANTE/11312/2021 criteria
Environmental water monitoring
Isotope dilution without external calibration
Inter-day precision review at regulatory LOQ
Toxicokinetic studies in tissues
High isotopic purity prevents MRM cross-talk
Low-level quantification for AUC/Cmax in tissue matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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